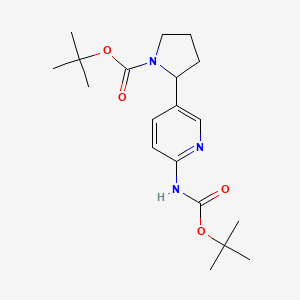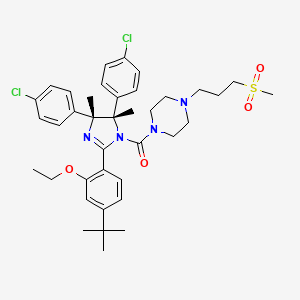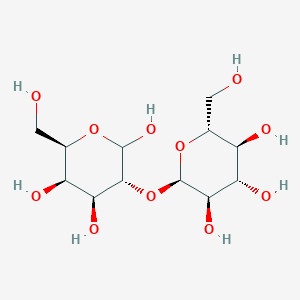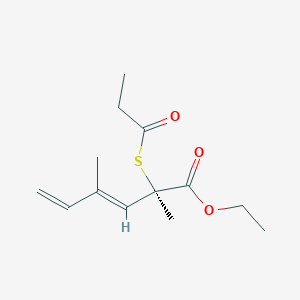
Boc-PEG5-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-PEG5-methyl ester is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of various PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The compound has the molecular formula C₁₉H₃₆O₉ and a molecular weight of 408.48 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
Boc-PEG5-methyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and tert-butoxycarbonyl (Boc) protecting groups. The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Coupling with Boc-protected amine: The activated PEG is then reacted with a Boc-protected amine under basic conditions to form the Boc-PEG intermediate.
Esterification: The Boc-PEG intermediate is esterified with methanol in the presence of an acid catalyst to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk activation of PEG: Using large quantities of PEG and activating reagents.
Efficient coupling: Ensuring high yield and purity during the coupling reaction with Boc-protected amine.
Scalable esterification: Optimizing the esterification process to handle large volumes and achieve consistent product quality.
化学反应分析
Types of Reactions
Boc-PEG5-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the amine group.
Coupling Reactions: The compound can participate in coupling reactions to form PROTACs
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Deprotection: Acidic conditions using trifluoroacetic acid to remove the Boc group.
Coupling: Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for efficient coupling
Major Products
科学研究应用
Boc-PEG5-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Potential use in developing targeted therapies for diseases by degrading disease-causing proteins.
Industry: Utilized in the production of specialized chemicals and materials
作用机制
Boc-PEG5-methyl ester functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
Boc-PEG4-methyl ester: Similar structure but with a shorter PEG chain.
Boc-PEG6-methyl ester: Similar structure but with a longer PEG chain.
m-PEG5-CH2-methyl ester: Contains a methyl ester end group but lacks the Boc protecting group
Uniqueness
Boc-PEG5-methyl ester is unique due to its specific PEG chain length and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it particularly useful in the synthesis of PROTACs and other specialized applications .
属性
分子式 |
C19H36O9 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
methyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H36O9/c1-19(2,3)28-18(21)6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-17(20)22-4/h5-16H2,1-4H3 |
InChI 键 |
BJNQNORQYFJOCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)










![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)
![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)
